molecular formula C5H5ClN2O2 B11770781 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one CAS No. 6794-38-3

4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one

Cat. No.: B11770781
CAS No.: 6794-38-3
M. Wt: 160.56 g/mol
InChI Key: HTMVVHFEGGKMFN-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring substituted with a chlorine atom at the fourth position, a hydroxyl group at the fifth position, and a methyl group at the second position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridazine and chlorinating agents.

    Chlorination: The chlorination of 2-methylpyridazine is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the fourth position.

    Hydroxylation: The hydroxylation step involves the introduction of a hydroxyl group at the fifth position. This can be achieved through various methods, including the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-hydroxy-2-methylpyridine: Similar structure but lacks the pyridazinone ring.

    5-Hydroxy-2-methylpyridazin-3(2H)-one: Lacks the chlorine atom at the fourth position.

    4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the hydroxyl group at the fifth position.

Uniqueness

4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one is unique due to the presence of both chlorine and hydroxyl groups on the pyridazinone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-5-hydroxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-5(10)4(6)3(9)2-7-8/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMVVHFEGGKMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715949
Record name 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6794-38-3
Record name 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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